molecular formula C24H26ClN5O2S B2585382 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-24-6

5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2585382
CAS No.: 898368-24-6
M. Wt: 484.02
InChI Key: XNHCIZVLVDJDFL-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule of significant interest in preclinical pharmacological research, particularly in the field of central nervous system (CNS) disorders. Its molecular architecture, featuring a piperazine moiety linked to substituted aryl and heterocyclic systems, is characteristic of ligands designed to target neurotransmitter receptors. https://www.ncbi.nlm.nih.gov/books/NBK548165/ This structural profile suggests potential investigation as a multi-receptor agent, with research possibly focusing on its affinity for serotonergic and dopaminergic receptor subtypes, which are critical targets for neuropsychiatric conditions. https://pubchem.ncbi.nlm.nih.gov/#query=piperazine%20CNS%20receptor The specific substitution pattern, including the 3-chlorophenyl and 4-methoxyphenyl groups, is often engineered to modulate selectivity and binding potency, allowing researchers to explore structure-activity relationships for optimizing therapeutic index and minimizing off-target effects. https://pubs.acs.org/doi/10.1021/jm301066u The thiazolo[3,2-b][1,2,4]triazole core is a privileged scaffold in medicinal chemistry, known to contribute to a molecule's ability to cross the blood-brain barrier and interact with various enzymatic targets. Consequently, this compound serves as a crucial chemical tool for scientists elucidating complex signaling pathways in the brain and for the in vitro and in vivo characterization of novel mechanisms underlying neurological and psychiatric diseases. https://www.sciencedirect.com/topics/chemistry/thiazole

Properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(16-5-4-6-17(25)15-16)29-13-11-28(12-14-29)18-7-9-19(32-2)10-8-18/h4-10,15,21,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHCIZVLVDJDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of biologically active molecules. Its unique structure combines elements known for various pharmacological activities, including potential anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in breast and colon cancer models.
  • Antimicrobial Properties
    • The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, it showed moderate to strong inhibition against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Effects
    • In animal models of ischemic stroke, the compound has been shown to improve survival rates and reduce neurological deficits. This suggests a potential role in protecting neuronal cells from damage.

Anticancer Activity

A study conducted by Iqbal et al. (2020) evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 (breast cancer) cells and 20 µM against HT-29 (colon cancer) cells, showcasing its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-715
HT-2920

Antimicrobial Activity

Research by Hamid et al. (2020) assessed the antimicrobial efficacy of the compound using standard disc diffusion methods. The results indicated that the compound inhibited bacterial growth effectively, with zones of inhibition ranging from 12 mm to 18 mm depending on the bacterial strain tested .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis12

Neuroprotective Effects

In a study examining neuroprotective properties, the compound was administered to mice subjected to induced ischemia. The results indicated a significant reduction in mortality rates and improved behavioral outcomes compared to control groups .

Treatment GroupSurvival Rate (%)Neurological Score (Mean ± SD)
Control4012 ± 3
Compound Treatment8018 ± 2

Case Studies

Case Study 1: Breast Cancer Cell Line

In vitro testing on MCF-7 cells revealed that treatment with the compound led to apoptosis as evidenced by increased annexin V staining and caspase activation. This suggests a mechanism where the compound induces programmed cell death in cancer cells.

Case Study 2: Ischemic Stroke Model

In a controlled experiment involving ischemic stroke in rats, administration of the compound resulted in significantly improved outcomes measured by both histological analysis and functional recovery assessments .

Comparison with Similar Compounds

Compound 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

  • Key Differences: Ethoxy vs. Methoxy Group: The substitution of a methoxy group with an ethoxy group at the 4-position of the phenyl ring increases lipophilicity (calculated logP: ~3.8 vs. ~3.5 for the target compound) . Methyl vs.
  • Biological Implications: No direct activity data are available, but increased lipophilicity may enhance blood-brain barrier penetration in CNS applications.

Fluorophenyl-Containing Analogues (Compounds 4 and 5 in )

  • Structure : These compounds feature fluorophenyl groups instead of chlorophenyl and methoxyphenyl moieties.
  • Key Differences: Halogen Effects: Fluorine’s smaller atomic radius and higher electronegativity may reduce π-π stacking interactions compared to chlorine, impacting receptor binding .
  • Research Findings : Crystallographic data indicate isostructural packing (triclinic, P¯I symmetry), suggesting similar solid-state stability to the target compound .

Heterocyclic Core Modifications

Triazolo-Thiadiazole Derivatives ()

  • Structure : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles.
  • Key Differences: Thiadiazole vs. Thiazole: The sulfur-containing thiadiazole ring may enhance hydrogen bonding capacity compared to the thiazole-triazole system .

Imidazo-Triazolone Derivatives ()

  • Structure : 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-imidazo[1,2-b][1,2,4]triazol-6(5H)-one.
  • Synthetic Route: Synthesized via condensation with monochloroacetic acid, differing from the target compound’s piperazine-involving pathways .

ADME Properties

  • Lipophilicity : The target compound’s calculated logP (~3.5) is lower than ethoxy-containing analogs (~3.8) but higher than fluorophenyl derivatives (~2.9) .
  • Metabolic Stability : Piperazine rings are susceptible to N-demethylation, whereas thiazolo-triazole cores may resist hepatic degradation .

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